molecular formula C14H12N2O5 B583166 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid CAS No. 1797983-23-3

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

Cat. No. B583166
M. Wt: 288.259
InChI Key: FNKYNYBONZATNB-UHFFFAOYSA-N
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Description

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid, also known as 2-Hydroxy-5-Amino-N-(2-carboxy-4-aminophenyl)benzoic Acid, is a compound with the molecular formula C14H12N2O5 . It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid, and a monohydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid can be represented by the SMILES string: NC1=CC=C (NC2=CC=C (O)C (C (=O)O)=C2)C (C (=O)O)=C1 .

Scientific Research Applications

  • Application in Synthesis and Structural Analysis

    • Field : Chemistry
    • Summary : This compound has been used in the synthesis and structural analysis of molecules . The molecular parameters such as bond angles, bond length, and dihedral angles of the molecule have been studied .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The theoretically calculated molecular parameters of the molecule showed good agreement with each other .
  • Application in the Synthesis of Bioactive Peptides

    • Field : Biochemistry
    • Summary : This β-amino acid has potential applications in the synthesis of a new class of bioactive peptides .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
  • Application in the Treatment of Inflammatory Bowel Disease (IBD)

    • Field : Medicine
    • Summary : A 5-aminosalicylic acid (5-ASA, mesalazine)-based anti-colitic drug with higher efficacy than sulfasalazine (SSZ), a colon-targeted prodrug of 5-ASA, has been developed for the treatment of IBD .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Application in Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Summary : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Application in Double Decarboxylative Coupling Reactions

    • Field : Organic Chemistry
    • Summary : This compound can be used in double decarboxylative coupling reactions of carboxylic acids, an emerging area for forging carbon–carbon bonds .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Application in the Preparation of Silica-Functionalized Composite Membranes

    • Field : Material Science
    • Summary : This compound can be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Application in the Synthesis of Unsymmetrical Bis-Azo Dyes

    • Field : Dye Chemistry
    • Summary : This compound can be used to synthesize unsymmetrical bis-azo dyes .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .
  • Application in the Treatment of Dextran Sulfate Sodium-Induced Colitis in Mice

    • Field : Medicine
    • Summary : This compound has been used in the development of a 5-aminosalicylic acid (5-ASA, mesalazine)-based anti-colitic drug with higher efficacy than sulfasalazine (SSZ), a colon-targeted prodrug of 5-ASA, for the treatment of inflammatory bowel disease (IBD) .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : In mice with DSS-induced colitis, oral ASA-azo-NA mitigated colonic damage and inflammation, as assessed using macroscopic and molecular indices, and was therapeutically superior to SSZ .
  • Application in Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Summary : This compound can be used in the catalytic protodeboronation of pinacol boronic esters .
    • Methods : The details of the methods of application or experimental procedures were not specified in the source .
    • Results : The results of the application were not specified in the source .

properties

IUPAC Name

5-amino-2-(3-carboxy-4-hydroxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c15-7-1-3-11(9(5-7)13(18)19)16-8-2-4-12(17)10(6-8)14(20)21/h1-6,16-17H,15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYNYBONZATNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-((3-carboxy-4-hydroxyphenyl)amino)benzoic acid

CAS RN

1797983-23-3
Record name 2-Hydroxy-5-((2-carboxy-4-aminophenyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797983233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((2-CARBOXY-4-AMINOPHENYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY54CYJ2M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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